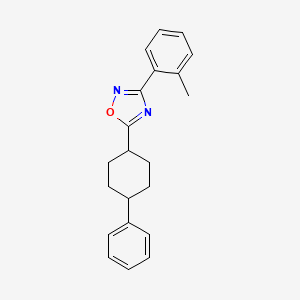![molecular formula C15H13N3O2S2 B5773244 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5773244.png)
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a 1,3,4-thiadiazole moiety, a thiophene ring, and a 4-methoxybenzyl group . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The 1,3,4-thiadiazole moiety is a five-membered ring containing three heteroatoms, two of which are nitrogen and one is sulfur . The thiophene is a five-membered ring with one sulfur atom . The 4-methoxybenzyl group consists of a benzene ring substituted with a methoxy group and a benzyl group .Chemical Reactions Analysis
4-Methoxybenzyl alcohol, a related compound, has been used in various chemical organic reactions such as in the synthesis of quinolines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, 4-methoxybenzyl alcohol, a related compound, is a liquid at room temperature with a boiling point of 259°C and a density of 1.155 g/mL at 25 °C .科学的研究の応用
Antimicrobial Activity
ZINC00316001 has shown promising antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with essential metabolic pathways .
Anticancer Potential
Studies have explored the anticancer potential of ZINC00316001, particularly its ability to induce apoptosis in cancer cells. The compound has been found to target specific signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. This makes it a promising candidate for developing targeted cancer therapies .
Anti-inflammatory Effects
ZINC00316001 exhibits significant anti-inflammatory effects by modulating the activity of key inflammatory mediators like cytokines and prostaglandins. This property is beneficial in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Properties
Research has highlighted the neuroprotective properties of ZINC00316001. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for these conditions .
Antioxidant Activity
ZINC00316001 has demonstrated strong antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage and aging, and it has potential applications in developing supplements and skincare products aimed at promoting overall health and longevity .
Antiviral Applications
The compound has also been investigated for its antiviral properties. It has shown efficacy against a range of viruses by inhibiting viral replication and entry into host cells. This makes ZINC00316001 a potential candidate for developing antiviral drugs, especially in the context of emerging viral infections .
特性
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-20-11-6-4-10(5-7-11)9-13-17-18-15(22-13)16-14(19)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHSVWMNHLNYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5773170.png)


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5773202.png)
![N-ethyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5773207.png)



![2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5773232.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5773239.png)

![3-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5773263.png)
